![molecular formula C14H19N3O3S2 B4792913 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4792913.png)
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine
説明
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as DMTS, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. DMTS is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems. In
科学的研究の応用
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been used in a variety of scientific research applications, including studies of neurotransmitter systems, ion channels, and receptor function. One of the primary uses of this compound is as a tool for studying the function of the NMDA receptor, a key player in learning and memory processes. This compound has also been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. In addition, this compound has been used to study the function of various neurotransmitter systems, including the serotonergic and dopaminergic systems.
作用機序
The exact mechanism of action of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine is not fully understood, but it is thought to act as a positive allosteric modulator of the NMDA receptor. This means that this compound enhances the activity of the NMDA receptor by binding to a site on the receptor that is distinct from the primary binding site for glutamate. This compound has also been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including modulation of ion channel activity, enhancement of synaptic plasticity, and regulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative disease, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of using 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels and neurotransmitter systems. This allows researchers to study the function of these systems in a more precise and controlled manner. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many future directions for research involving 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One area of interest is the development of new compounds that are more selective and potent modulators of the NMDA receptor. Another area of interest is the use of this compound in studies of synaptic plasticity and learning and memory processes. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these possibilities.
特性
IUPAC Name |
3,5-dimethyl-4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11-14(12(2)20-15-11)22(18,19)17-7-5-16(6-8-17)10-13-4-3-9-21-13/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDLNQFXEYWCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


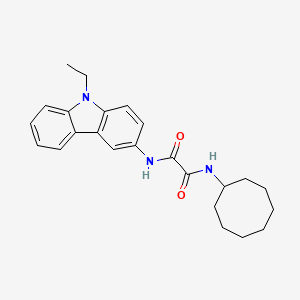
![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
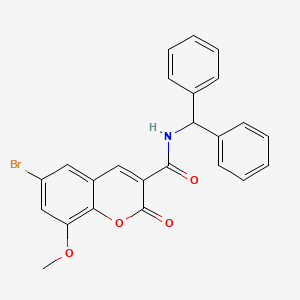
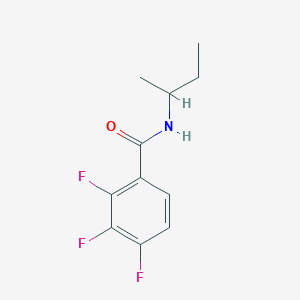
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)
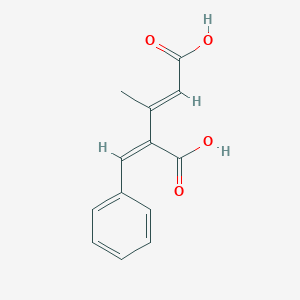
![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4792879.png)
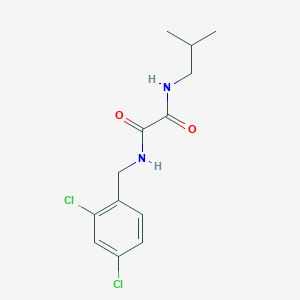
![3-[(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4792905.png)
![5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4792919.png)
![4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide](/img/structure/B4792926.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4792929.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4792938.png)
